Enhanced Lipophilicity Compared to Non-Methylated and meta-CF₃ Analogues
The combination of an ortho-CF₃ and a meta-CH₃ group significantly elevates the compound's lipophilicity compared to its non-methylated isomer, Ethyl 3-(trifluoromethyl)benzoate. This is a critical parameter for membrane permeability in drug design . The methyl analogue, Methyl 3-methyl-2-(trifluoromethyl)benzoate, has a reported XLogP of 3.0. Adding a methylene group for the ethyl ester is expected to increase this by approximately 0.5 log units, yielding an estimated logP of ~3.5 for the target compound . This value is substantially higher than the measured LogP of 2.88 for Ethyl 3-(trifluoromethyl)benzoate .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~3.5 (Estimated based on XLogP 3.0 for methyl analogue + 0.5 for ethyl substitution) |
| Comparator Or Baseline | Ethyl 3-(trifluoromethyl)benzoate: LogP = 2.88 |
| Quantified Difference | Approximately a 0.6 log unit increase, indicating higher lipophilicity. |
| Conditions | Computational prediction and experimental measurement (LogP). |
Why This Matters
Higher LogP indicates superior membrane permeability potential, a crucial advantage when designing central nervous system (CNS) drugs or agrochemicals where penetration of biological barriers is required.
- [1] Chem960, 'Methyl 3-methyl-2-(trifluoromethyl)benzoate', CAS 1214378-85-4, Computed Properties. XLogP 3.0. Available at: https://m.chem960.com/cas/1214378854/ View Source
